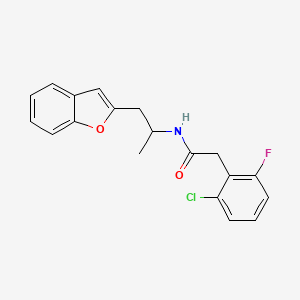
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
Anti-inflammatory Activity
Research involving derivatives of benzofuran and chloro-fluorophenyl acetamides has shown promising anti-inflammatory activity. A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. Among these compounds, several exhibited significant anti-inflammatory properties, suggesting the potential for these compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Anticonvulsant Agent
A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and tested for their anticonvulsant activity. The study conducted by Shakya et al. (2016) demonstrated that many of these compounds exhibited anticonvulsant activity in a maximal electroshock induced seizures model in mice. This research indicates the therapeutic potential of benzofuran-acetamide scaffold compounds as anticonvulsant agents (Shakya et al., 2016).
Antimicrobial Activity
Compounds derived from benzofuran and chloro-fluorophenyl have also been explored for their antimicrobial properties. A study by Badiger et al. (2013) synthesized and tested 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and their sulfone derivatives for antimicrobial activity. These compounds showed potential against various bacterial and fungal strains, highlighting their relevance in the development of new antimicrobial agents (Badiger et al., 2013).
Photovoltaic Efficiency Modeling
The potential application of benzothiazolinone acetamide analogs in photovoltaic cells was investigated by Mary et al. (2020). The study focused on the photochemical and thermochemical modeling of these compounds to analyze their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). The findings suggest that these compounds have good light harvesting efficiency and could be useful in the development of photovoltaic cells (Mary et al., 2020).
Cytotoxic Activity
Research into sulfonamide derivatives has also uncovered cytotoxic activities against cancer cell lines. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and tested them against breast and colon cancer cell lines. Among these, certain compounds demonstrated significant cytotoxicity, suggesting potential applications in cancer treatment (Ghorab et al., 2015).
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO2/c1-12(9-14-10-13-5-2-3-8-18(13)24-14)22-19(23)11-15-16(20)6-4-7-17(15)21/h2-8,10,12H,9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICSIGQDZPQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

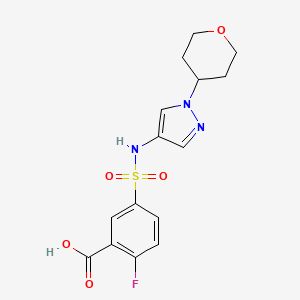
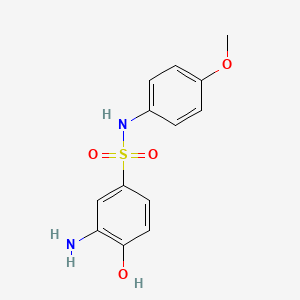
![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2710998.png)
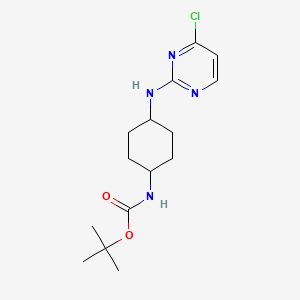
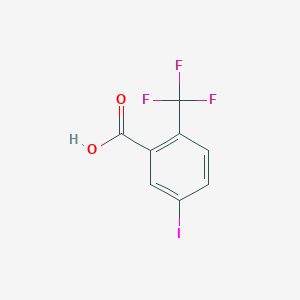
![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)
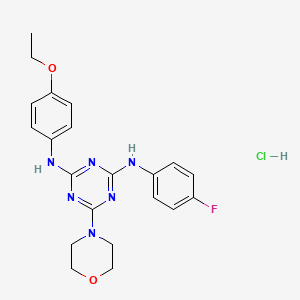
![N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2711004.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)

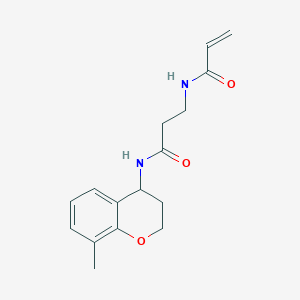
![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)
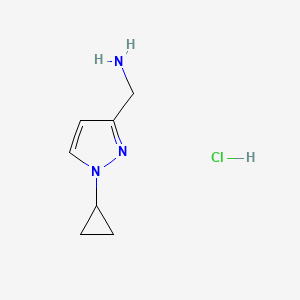
![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)